4-(3,4-Dichlorophenoxy)-5-methoxy-2-(methylsulfanyl)pyrimidine
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Overview
Description
4-(3,4-Dichlorophenoxy)-5-methoxy-2-(methylsulfanyl)pyrimidine is a chemical compound that belongs to the class of pyrimidines This compound is characterized by the presence of dichlorophenoxy, methoxy, and methylsulfanyl groups attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dichlorophenoxy)-5-methoxy-2-(methylsulfanyl)pyrimidine typically involves the reaction of 3,4-dichlorophenol with appropriate pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts like potassium carbonate (K2CO3) to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dichlorophenoxy)-5-methoxy-2-(methylsulfanyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfone derivative.
Reduction: The dichlorophenoxy group can be reduced under specific conditions to form a less chlorinated derivative.
Substitution: The chlorine atoms in the dichlorophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group results in the formation of a sulfone derivative, while substitution of the chlorine atoms can yield various substituted phenoxy derivatives.
Scientific Research Applications
4-(3,4-Dichlorophenoxy)-5-methoxy-2-(methylsulfanyl)pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,4-Dichlorophenoxy)-5-methoxy-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dichlorophenoxy)methylpyrrolidine
- 2-(3,4-Dichlorophenoxy)-3-(methylsulfonyl)pyridine
- 2-(3,4-Dichlorophenoxy)-1-[4-(methylsulfanyl)phenyl]ethanone
Uniqueness
Compared to similar compounds, 4-(3,4-Dichlorophenoxy)-5-methoxy-2-(methylsulfanyl)pyrimidine is unique due to the presence of the methoxy and methylsulfanyl groups on the pyrimidine ring
Properties
IUPAC Name |
4-(3,4-dichlorophenoxy)-5-methoxy-2-methylsulfanylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2S/c1-17-10-6-15-12(19-2)16-11(10)18-7-3-4-8(13)9(14)5-7/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVJYDABTHJSTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1OC2=CC(=C(C=C2)Cl)Cl)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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